Ácido itacónico

Descripción general

Descripción

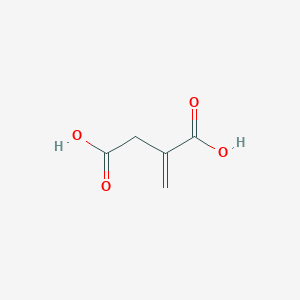

El ácido itacónico, también conocido como ácido metilidenebutanodioico, es un ácido orgánico monoinsaturado de origen biológico con la fórmula química C₅H₆O₄. Es un sólido cristalino blanco que es soluble en agua y etanol. El ácido itacónico es notable por sus dos grupos carboxilo y un grupo metileno, lo que lo convierte en un compuesto versátil en diversas reacciones químicas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El ácido itacónico ejerce sus efectos a través de varios objetivos y vías moleculares:

Inhibición de la Succinato Deshidrogenasa: El ácido itacónico inhibe la succinato deshidrogenasa, afectando el ciclo de Krebs y reduciendo la inflamación

Activación de Factores de Transcripción: El ácido itacónico activa factores de transcripción como el factor 2 relacionado con el factor eritroide nuclear 2 (Nrf2) y el factor de transcripción activador 3 (ATF3), que desempeñan funciones en las respuestas antiinflamatorias.

Regulación de la Autofagia: El ácido itacónico promueve la translocación nuclear del factor de transcripción EB (TFEB), facilitando la autofagia y reduciendo la apoptosis.

Análisis Bioquímico

Biochemical Properties

Itaconic acid plays a crucial role in biochemical reactions. It is produced from glucose by fermentation with Aspergillus terreus . The production involves the decarboxylation of the TCA cycle intermediate cis-aconitate through the action of cis-aconitate decarboxylase (CAD) enzyme . Itaconic acid can interact with various enzymes, proteins, and other biomolecules, influencing their functions .

Cellular Effects

Itaconic acid has significant effects on various types of cells and cellular processes. It has been found to affect mitochondrial functions and viability of neurons . Itaconic acid can also inhibit bacterial and viral infections via modulating the production of reactive oxygen species (ROS) .

Molecular Mechanism

Itaconic acid exerts its effects at the molecular level through several mechanisms. It binds the transcription factor nuclear factor erythroid 2-related factor 2 (NFE2L2 or Nrf2), thereby holding it in the cytosol and unable to enter the cell nucleus where it would inhibit the expression of certain genes . Itaconic acid can also inhibit isocitrate lyase, a key enzyme for bacterial growth in vivo .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of itaconic acid change over time. For instance, itaconic acid significantly promotes the pentose phosphate pathway (PPP), leading to higher NADPH oxidase activity and more ROS production .

Dosage Effects in Animal Models

The effects of itaconic acid vary with different dosages in animal models. For instance, the half-lethal dose of itaconic acid in male C57BL/6J mice was found to be 258.263 mg/kg .

Metabolic Pathways

Itaconic acid is involved in several metabolic pathways. Its biosynthesis involves the decarboxylation of the TCA cycle intermediate cis-aconitate . Itaconic acid can also inhibit isocitrate lyase, a key enzyme for bacterial growth in vivo .

Subcellular Localization

It is known that aconitase, an enzyme involved in the production of itaconic acid, is located in the mitochondria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido itacónico se puede sintetizar mediante la descomposición térmica del ácido cítrico. Este método implica calentar ácido cítrico para producir ácido itacónico junto con otros subproductos .

Métodos de Producción Industrial: La producción industrial de ácido itacónico implica principalmente procesos de fermentación utilizando el hongo filamentoso Aspergillus terreus. Este método es preferido debido a su viabilidad económica y alto rendimiento. El proceso de fermentación generalmente utiliza glucosa como sustrato, y las condiciones óptimas incluyen mantener un pH de alrededor de 3.6 . Otros microorganismos como Ustilago maydis y bacterias modificadas genéticamente como Escherichia coli y Corynebacterium glutamicum también se han explorado para la producción de ácido itacónico .

Tipos de Reacciones:

Oxidación: El ácido itacónico puede sufrir reacciones de oxidación para formar anhídrido itacónico.

Reducción: La reducción del ácido itacónico puede producir ácido 2-metilsuccínico.

Sustitución: El ácido itacónico puede participar en reacciones de sustitución, particularmente con nucleófilos, para formar diversos derivados

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas y los alcoholes se utilizan comúnmente en reacciones de sustitución

Productos Principales:

Oxidación: Anhídrido itacónico

Reducción: Ácido 2-metilsuccínico

Sustitución: Diversos derivados del ácido itacónico dependiendo del nucleófilo utilizado

Comparación Con Compuestos Similares

El ácido itacónico se compara a menudo con otros ácidos dicarboxílicos como el ácido mesacónico y el ácido citraconico:

Ácido Mesacónico: Un isómero del ácido itacónico con una posición diferente del doble enlace carbono-carbono.

Ácido Citraconico: Otro isómero con una disposición diferente de los grupos carboxilo y el doble enlace.

Singularidad del Ácido Itaconico:

Producción de origen biológico: A diferencia de muchos ácidos derivados de productos petroquímicos, el ácido itacónico se produce mediante fermentación, lo que lo convierte en una opción más sostenible.

Compuestos Similares:

- Ácido mesacónico

- Ácido citraconico

- Ácido succínico

- Ácido fumárico

Las propiedades únicas del ácido itacónico y sus métodos de producción sostenibles lo convierten en un compuesto valioso en diversos campos, desde aplicaciones industriales hasta investigación científica.

Actividad Biológica

Itaconic acid, a dicarboxylic acid derived from the fermentation of sugars, has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of itaconic acid, focusing on its anti-inflammatory, antibacterial, and metabolic regulatory properties. We will also discuss relevant case studies and research findings, supported by data tables for clarity.

Overview of Itaconic Acid

Itaconic acid is produced naturally during the metabolism of certain fungi, notably Aspergillus terreus. It functions as an important metabolite in the immune response and has been shown to exert various biological effects that are beneficial in both medical and industrial applications.

Anti-Inflammatory Properties

Recent studies have highlighted the role of itaconic acid as an anti-inflammatory agent. It is produced by activated macrophages through the action of the enzyme encoded by the immune-responsive gene 1 (IRG1).

Itaconic acid has been shown to enhance the pentose phosphate pathway (PPP), leading to increased production of reactive oxygen species (ROS). This process promotes the expression of anti-inflammatory genes such as A20, which subsequently reduces levels of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. The involvement of NF-κB in this pathway underscores its significance in modulating immune responses during inflammation .

Case Study: Macrophage Response

A study utilized CRISPR technology to create IRG1-null macrophages to investigate the role of itaconic acid in inflammation. The results demonstrated that itaconic acid significantly reduced LPS-induced inflammatory cytokines in wild-type macrophages while promoting ROS production .

Antibacterial Activity

Itaconic acid exhibits notable antibacterial properties against various pathogens, including Salmonella typhimurium. Its mechanism involves enhancing ROS production, which effectively inhibits bacterial growth .

Data Table: Antibacterial Efficacy

| Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Salmonella typhimurium | 15-20 | |

| Escherichia coli | 19.3 | |

| Staphylococcus aureus | 10-15 |

This table summarizes findings from various studies demonstrating the antibacterial efficacy of itaconic acid against key pathogens.

Metabolic Regulation

Itaconic acid plays a crucial role in regulating lipid metabolism, particularly in conditions such as non-alcoholic fatty liver disease (NAFLD). Research indicates that itaconic acid levels are upregulated in NAFLD models, suggesting its involvement in lipid homeostasis .

Mechanism of Lipid Regulation

The compound has been shown to enhance fatty acid β-oxidation and mitochondrial function in hepatocytes. In a study involving mice deficient in IRG1, treatment with itaconate derivatives improved metabolic profiles by reducing lipid accumulation and enhancing oxidative phosphorylation .

Clinical Implications

The biological activities of itaconic acid suggest potential therapeutic applications in treating inflammatory diseases and metabolic disorders. Its ability to modulate immune responses and regulate metabolism positions it as a candidate for further clinical exploration.

Propiedades

IUPAC Name |

2-methylidenebutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHBHZANLOWSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25119-64-6, Array | |

| Record name | Itaconic acid polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25119-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenesuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2026608 | |

| Record name | Methylenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Hygroscopic solid; [Merck Index] White crystalline powder; [MSDSonline], Solid | |

| Record name | Butanedioic acid, 2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylenesuccinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Itaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

268 °C, SUBLIMES | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 G DISSOLVES IN 12 ML WATER, 5 ML ALC; VERY SLIGHTLY SOL IN BENZENE, CHLOROFORM, CARBON DISULFIDE, PETROLEUM ETHER, SOL IN ACETONE, 76.8 mg/mL at 20 °C | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.632 | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RHOMBIC CRYSTALS FROM BENZENE, WHITE CRYSTALS | |

CAS No. |

97-65-4, 25119-64-6 | |

| Record name | Itaconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenesuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, methylene-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025119646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itaconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Itaconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITACONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4516562YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162-164 °C WITH DECOMP, ALSO REPORTED AS 172 °C, 175 °C | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.